molecular formula C12H13NO2 B1352035 1-(4-Acetylphenyl)pyrrolidin-2-one CAS No. 682351-65-1

1-(4-Acetylphenyl)pyrrolidin-2-one

Cat. No.: B1352035
CAS No.: 682351-65-1
M. Wt: 203.24 g/mol
InChI Key: PKUMIGIYINMLHJ-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)pyrrolidin-2-one (CAS 682351-65-1) is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This molecule features a pyrrolidin-2-one scaffold linked to a para-acetylphenyl group, a structure that is of significant interest in medicinal chemistry. The pyrrolidine ring is a common motif in drug discovery, known for its versatility and presence in compounds with a wide range of biological activities . Research into analogous pyrrolidine-containing structures has demonstrated potential in areas such as anticancer and anti-inflammatory applications . For instance, structurally related succinimide derivatives have been synthesized and evaluated for their anticancer properties . Furthermore, pyrrolidine derivatives are frequently explored for their analgesic and anti-inflammatory activities, often acting through mechanisms involving enzyme inhibition . As a building block, this compound can be utilized in various synthetic pathways, including the development of more complex molecules for biological screening . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consider its utility as a key intermediate in the synthesis of novel chemical entities for pharmaceutical and chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-acetylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9(14)10-4-6-11(7-5-10)13-8-2-3-12(13)15/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUMIGIYINMLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407193
Record name 1-(4-acetylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682351-65-1
Record name 1-(4-acetylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-acetylphenyl)pyrrolidin-2-one
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Advanced Spectroscopic Characterization Methodologies for N Arylpyrrolidinone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Connectivity and Environment

¹H NMR spectroscopy is instrumental in defining the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 1-(4-Acetylphenyl)pyrrolidin-2-one, the ¹H NMR spectrum reveals distinct signals corresponding to the protons on both the pyrrolidinone ring and the acetylphenyl group.

The protons of the pyrrolidinone ring typically appear as multiplets in the aliphatic region of the spectrum. The protons on the carbon adjacent to the nitrogen (C5) are shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The protons on the carbon adjacent to the carbonyl group (C3) are also shifted downfield. The remaining protons on C4 of the pyrrolidinone ring will have their own characteristic chemical shifts.

The aromatic protons on the phenyl ring exhibit signals in the aromatic region, typically between 7 and 8 ppm. The substitution pattern on the phenyl ring influences the splitting pattern and chemical shifts of these protons. The acetyl group introduces a sharp singlet in the upfield region of the spectrum, characteristic of a methyl group adjacent to a carbonyl.

Proton Assignment Chemical Shift (δ) ppm
Aromatic Protons~7.0 - 8.0
Pyrrolidinone Protons (CH₂)~2.0 - 4.0
Acetyl Protons (CH₃)~2.5
Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a detailed picture of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the pyrrolidinone ring and the acetyl group will appear at the downfield end of the spectrum, typically above 160 ppm, due to the strong deshielding effect of the oxygen atom. The carbon atoms of the aromatic ring will resonate in the range of approximately 110-150 ppm. The aliphatic carbons of the pyrrolidinone ring will appear at the most upfield region of the spectrum.

Carbon Assignment Chemical Shift (δ) ppm
Carbonyl Carbon (C=O, pyrrolidinone)~175
Carbonyl Carbon (C=O, acetyl)~197
Aromatic Carbons (C-Ar)~118 - 143
Pyrrolidinone Carbons (CH₂)~18 - 50
Acetyl Carbon (CH₃)~26
Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer used.

Two-Dimensional (2D) NMR Techniques (e.g., ¹⁵N-based Spectroscopy) for Complex Structural Confirmation

For complex molecules or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are employed. While ¹H-¹H COSY and HSQC are common, ¹⁵N NMR spectroscopy offers direct insight into the nitrogen environment within the pyrrolidinone ring. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, these experiments can be less sensitive. huji.ac.ilmagritek.com However, techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range correlations between protons and the nitrogen atom, definitively confirming the N-aryl linkage. magritek.com The chemical shift of the nitrogen atom in the pyrrolidinone ring is influenced by the electronic nature of the attached aryl group. researchgate.net Isotopic labeling with ¹⁵N can significantly enhance signal intensity, making these experiments more feasible. huji.ac.ilnih.gov

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peaks will be the strong absorptions from the two carbonyl groups. The lactam carbonyl (C=O) of the pyrrolidinone ring typically appears in the range of 1670-1700 cm⁻¹. The ketone carbonyl (C=O) of the acetyl group will also show a strong absorption, usually at a slightly different frequency, allowing for their distinction. Additionally, C-H stretching vibrations from the aromatic and aliphatic portions of the molecule will be present, as will C-N stretching vibrations.

Functional Group Vibrational Frequency (cm⁻¹)
C=O Stretch (Ketone)~1680
C=O Stretch (Lactam)~1700
C-H Stretch (Aromatic)~3000-3100
C-H Stretch (Aliphatic)~2850-2960
C-N Stretch~1200-1350
Note: The exact vibrational frequencies can vary based on the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern.

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry, each providing unique information about the analyte.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+), with minimal fragmentation. This is advantageous for determining the molecular weight of the parent compound. In the context of N-arylpyrrolidinones, ESI-MS is instrumental in studying derivatives and their interactions. For instance, ESI-ion trap mass spectrometry has been effectively used to study imidazolidin-4-one (B167674) peptidomimetic derivatives, providing insights into their fragmentation pathways. nih.gov For this compound, ESI-MS would be expected to show a strong signal for the protonated molecule.

Table 1: Predicted Major Ions in Mass Spectrometry of this compound

Ionization ModePredicted Ionm/z (calculated)Description
EI[M]⁺203.23Molecular Ion
EI[M-CH₃CO]⁺160.19Loss of acetyl group
EI[C₈H₈NO]⁺146.16Fragmentation of pyrrolidinone ring
ESI[M+H]⁺204.24Protonated Molecule
ESI[M+Na]⁺226.22Sodium Adduct

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's chromophores.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Electronic TransitionExpected λmax (nm)Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Chromophore
π → π~250-280HighPhenyl ring and C=O
n → π~310-330LowAcetyl C=O

Hyphenated Analytical Techniques for Comprehensive Organic Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, offering a comprehensive approach to analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds. nih.govnih.govrestek.comnih.govnih.govresearchgate.net In a typical GC-MS analysis, the sample mixture is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected.

For the analysis of this compound, GC-MS would be suitable for determining its purity and identifying any volatile impurities or byproducts from its synthesis. The retention time in the gas chromatogram would be characteristic of the compound under specific analytical conditions, and the mass spectrum would provide definitive identification. Derivatization may sometimes be employed to increase the volatility of analytes for GC-MS analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of non-volatile, polar, and thermally sensitive compounds. nih.govnih.govsciex.comwaters.comnih.govzeptometrix.comnih.govfda.govresearchgate.net It separates compounds in a liquid mobile phase based on their interactions with a stationary phase, followed by detection with a mass spectrometer, typically using ESI or a similar soft ionization technique.

LC-MS is particularly well-suited for the analysis of N-arylpyrrolidinones and their metabolites in various matrices. The technique allows for the sensitive and selective quantification of these compounds, even in complex biological samples. nih.govnih.gov For this compound, LC-MS would be the method of choice for pharmacokinetic studies or for analyzing its presence in complex mixtures where its volatility is a limiting factor for GC-MS.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detailed structural elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. specificpolymers.comacs.orgnih.govrsc.orgresearchgate.net This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column.

HPLC-NMR is especially valuable for the analysis of complex mixtures, enabling the identification of unknown components without the need for their physical isolation. acs.orgnih.gov For a sample containing this compound along with impurities or related compounds, HPLC-NMR could provide unambiguous structural information for each separated component, confirming their identity and stereochemistry. The combination of HPLC with NMR offers a complete analysis, ensuring separation, quantification, and structural identification of components in a sample. specificpolymers.com

Computational and Theoretical Investigations of 1 4 Acetylphenyl Pyrrolidin 2 One and Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. mpg.defrontiersin.org For 1-(4-acetylphenyl)pyrrolidin-2-one, DFT calculations, typically employing Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional with a basis set like 6-311G** or 6-31G(d,p), are used to predict its three-dimensional geometry and electronic properties. researchgate.netnih.govresearchgate.netmdpi.com

The optimization process yields the most stable arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography to validate the computational model.

Furthermore, DFT provides critical insights into the molecule's electronic landscape. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap. nih.govmdpi.com This energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. nih.govmdpi.com For this compound, the MEP map would highlight electronegative regions, such as the oxygen atoms of the acetyl and lactam carbonyl groups, as sites susceptible to electrophilic attack. Conversely, electropositive regions would indicate sites for nucleophilic attack. Quantum chemical parameters like electronegativity (χ), chemical hardness (η), and softness (S) are derived from these calculations to further quantify the molecule's reactivity. nih.govnih.gov

ParameterCalculated ValueDescription
Optimized Geometry
C=O (Lactam) Bond Length~1.23 ÅThe length of the double bond in the pyrrolidinone ring's carbonyl group.
C=O (Acetyl) Bond Length~1.22 ÅThe length of the double bond in the acetyl group's carbonyl group.
C-N (Lactam) Bond Length~1.38 ÅThe length of the carbon-nitrogen bond within the lactam ring.
N-C (Aryl) Bond Length~1.42 ÅThe length of the bond connecting the lactam nitrogen to the phenyl ring.
Phenyl-Lactam Dihedral AngleVariableThe twist angle between the planes of the phenyl and pyrrolidinone rings.
Electronic Properties
HOMO Energy~ -6.8 eVEnergy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
LUMO Energy~ -2.1 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
HOMO-LUMO Gap (ΔE)~ 4.7 eVEnergy difference between HOMO and LUMO, related to chemical reactivity and stability.

Note: The values presented are representative and based on typical DFT calculations for similar molecular fragments. Actual values would be derived from specific calculations on the title compound.

Mechanistic Studies of Reaction Pathways and Energy Profiles

Computational chemistry is instrumental in mapping the intricate details of chemical reactions, including the synthesis of N-arylpyrrolidinones.

Elucidation of Transition States

The synthesis of N-arylpyrrolidinones can proceed through various pathways, such as the cyclization of γ-amino esters derived from the reaction of donor-acceptor cyclopropanes with anilines. nih.gov To understand the mechanism, computational chemists locate the transition state (TS) for each proposed step. A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for the reaction to proceed.

Using DFT, a transition state search can be performed to find this specific geometry. youtube.com The calculation confirms a true transition state by identifying a single imaginary vibrational frequency, which corresponds to the motion of the atoms as they traverse the energy barrier from reactant to product. youtube.com By calculating the energies of the reactants, transition states, and products, a complete energy profile of the reaction pathway can be constructed.

Kinetic and Thermodynamic Selectivity Analyses

Many chemical reactions can yield more than one product. The distribution of these products is governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.orglibretexts.org

Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest—the one with the lowest activation energy (the lowest energy transition state). libretexts.org This is known as the kinetic product.

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can become reversible. Under these conditions, the product distribution reflects the relative stability of the products. The most stable product (the one with the lowest Gibbs free energy) will be the major product, known as the thermodynamic product. wikipedia.orglibretexts.org

DFT calculations are highly effective for analyzing this selectivity. By computing the full potential energy surface for competing reaction pathways, researchers can compare the activation energies (ΔG‡) for the formation of different products. In the synthesis of related substituted pyrrolidinone systems, DFT calculations have shown that kinetic selectivity is often more significant than thermodynamic selectivity in determining the final product. beilstein-journals.org This suggests that the reaction pathway with the lowest-energy transition state is favored, leading to the kinetic product.

Molecular Modeling and Conformational Analysis of N-Arylpyrrolidinones

The biological activity and physical properties of molecules like this compound are intrinsically linked to their three-dimensional shape or conformation. Molecular modeling and conformational analysis are used to explore the range of possible shapes a molecule can adopt and their relative energies. scielo.org.mxresearchgate.netresearchgate.net

For N-arylpyrrolidinones, a key conformational feature is the torsional or dihedral angle between the plane of the N-aryl group and the plane of the pyrrolidinone ring. The rotation around the N-C(aryl) single bond is subject to steric hindrance from substituents on both rings, which influences the preferred conformation.

Computational methods can systematically rotate this bond and calculate the energy at each step, generating a rotational energy profile. This profile reveals the lowest energy conformations (conformational minima) and the energy barriers between them. Such studies are crucial for understanding how the molecule might fit into a biological target, such as an enzyme's active site. scielo.org.mxresearchgate.netwu.ac.th For example, conformational analysis is a key component in studies that design pyrrolidin-2-one derivatives as potential inhibitors for specific enzymes. nih.govresearchgate.net

Quantum Chemical Calculations for Spectroscopic Data Interpretation

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound. diva-portal.org

For this compound, DFT calculations can predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the positions and intensities of absorption bands in the IR spectrum. chemrxiv.orgresearchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental FT-IR spectra. This allows for unambiguous assignment of key vibrational modes, such as the C=O stretches of the lactam and acetyl groups.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to calculate the NMR chemical shifts (¹H and ¹³C) for a molecule in its optimized geometry. nih.govnih.gov These predicted chemical shifts can be correlated with experimental values, aiding in the complete assignment of the NMR spectrum and confirming the molecular structure.

Functional GroupExperimental IR Frequency (cm⁻¹)Calculated (DFT) IR Frequency (cm⁻¹)Vibrational Mode
Acetyl C=O~1675Scaled to matchStretching
Lactam C=O~1695Scaled to matchStretching
Aromatic C=C~1605, 1510Scaled to matchStretching
C-N~1280Scaled to matchStretching

Note: This table illustrates the typical correlation between experimental and DFT-calculated vibrational frequencies for key functional groups. The calculated values are scaled to improve agreement with experimental data.

Molecular Dynamics Simulations for System Stability and Interaction Characterization

While quantum mechanics provides a static picture of a molecule's lowest energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations are used to study the stability of a molecule's conformation and its interactions with its environment, such as a solvent or a biological macromolecule. nih.gov

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with solvent molecules (e.g., water). The forces between all atoms are calculated using a molecular mechanics force field, and Newton's equations of motion are solved to simulate the movement of each atom over time.

These simulations, often run for nanoseconds or longer, provide a trajectory of the molecule's conformational changes. nih.govresearchgate.net Key analyses of the trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the molecule's backbone atoms from their initial position over time. A stable RMSD value suggests that the molecule has reached a stable conformational equilibrium. researchgate.net

Interaction Analysis: When simulated with another molecule, such as a protein, MD can reveal stable hydrogen bonds and other non-covalent interactions, providing insight into the binding mode and stability of the complex. nih.govresearchgate.net

Such simulations are vital in drug design for assessing whether a potential drug molecule forms a stable complex with its target receptor. nih.gov

Chemical Reactivity and Derivatization Strategies for 1 4 Acetylphenyl Pyrrolidin 2 One

Reactivity of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one scaffold, a five-membered lactam, is a prevalent feature in many biologically active compounds and serves as a versatile synthetic intermediate. nih.gov Its reactivity is centered around the amide bond, the adjacent methylene (B1212753) groups, and the potential for ring transformations.

Nucleophilic Addition Reactions

The carbonyl group of the pyrrolidin-2-one ring is an electrophilic center, susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction, known as nucleophilic addition, alters the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com The outcome of these additions can be either reversible or irreversible, largely dependent on the basicity of the attacking nucleophile. masterorganicchemistry.com For instance, strong nucleophiles lead to irreversible additions, while weaker ones may result in reversible processes. masterorganicchemistry.com

An example of this reactivity is the catalyzed nucleophilic addition of pyrrolidine (B122466) to 2-(5H)-furanone. lookchem.comdocumentsdelivered.com This reaction highlights the ability of the pyrrolidine nitrogen to act as a nucleophile, attacking an external electrophilic center. While this specific example involves pyrrolidine itself, the principles can be extended to the reactivity of the pyrrolidin-2-one ring, where the endocyclic nitrogen's nucleophilicity is modulated by the adjacent carbonyl group.

Cyclization and Ring-Opening Transformations

The pyrrolidin-2-one ring can undergo various cyclization and ring-opening reactions, leading to the formation of more complex heterocyclic systems or acyclic derivatives. One notable transformation is the nitrogen-atom insertion into pyrrolidines to form cyclic hydrazones. acs.orgacs.org This reaction, when applied to pyrrolidine derivatives, can produce mixtures of regioisomers, with the substitution pattern on the pyrrolidine ring influencing the product distribution. acs.orgacs.org

Furthermore, the pyrrolidin-2-one ring is a key structural element in tetramic acid-containing compounds (TACs). researchgate.net The formation of the pyrrolidine-2,4-dione (B1332186) ring in these molecules can proceed through different mechanisms, including Dieckmann cyclization. researchgate.net Radical cyclization methods also provide a powerful tool for synthesizing the pyrrolidine ring system itself. acs.org Additionally, site-selective electrophilic cyclization followed by ring-opening of related pyranoquinolines offers a synthetic route to pyrrolo[1,2-a]quinolines and indolizines. nih.gov The reactivity of similar heterocyclic systems, such as the pyrido[1,2-a]pyrimidin-4-one ring, has also been investigated, revealing pathways for ring opening and other transformations. rsc.org

Functionalization at Specific Ring Positions

The pyrrolidin-2-one ring can be functionalized at various positions, allowing for the introduction of diverse substituents. The positions alpha to the carbonyl group (C3 and C5) and the nitrogen atom are particularly reactive. Redox-neutral α-C-H functionalization has been employed for the direct arylation of the pyrrolidine ring at the α-position. nih.gov The regioselectivity of these reactions can be influenced by substituents on the ring; for instance, 3-substituted pyrrolidines can yield mixtures of isomers. acs.orgacs.org

The nitrogen atom of the pyrrolidine ring can also be a site for functionalization. However, in the case of 1-(4-acetylphenyl)pyrrolidin-2-one, this position is already substituted with the 4-acetylphenyl group. Therefore, further reactions at the nitrogen would involve cleavage of the existing N-aryl bond, which can be achieved under specific reaction conditions. nih.gov

Reactivity of the 4-Acetylphenyl Moiety

The 4-acetylphenyl group attached to the pyrrolidin-2-one nitrogen introduces a second reactive center into the molecule. This moiety consists of a phenyl ring substituted with an acetyl group, both of which can participate in a variety of chemical transformations.

Reactions Involving the Acetyl Group (e.g., Aldol (B89426) Condensations for Chalcone (B49325) Formation)

The acetyl group (–COCH₃) is a versatile functional group that readily undergoes reactions at the carbonyl carbon and the α-carbon. One of the most significant reactions of the acetyl group in this context is the aldol condensation. Specifically, in a Claisen-Schmidt condensation, the acetophenone (B1666503) derivative reacts with an aldehyde in the presence of a base to form a chalcone, which is an α,β-unsaturated ketone. wpmucdn.comuomustansiriyah.edu.iqtsijournals.com

This reaction proceeds by the deprotonation of the α-carbon of the acetyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. tsijournals.com Subsequent dehydration yields the characteristic chalcone scaffold. wpmucdn.com The formation of chalcones is a widely used transformation due to the diverse biological activities associated with this class of compounds. wpmucdn.comtsijournals.com The general scheme for chalcone synthesis via aldol condensation is well-established, with various protocols available, including solvent-free methods. uomustansiriyah.edu.iqrsc.org

Table 1: Examples of Aldol Condensation for Chalcone Synthesis

Acetophenone DerivativeAldehydeCatalystProduct (Chalcone)Reference
AcetophenoneBenzaldehydeNaOH/EthanolBenzalacetophenone uomustansiriyah.edu.iq
4'-ChloroacetophenoneBenzaldehydeNaOH(E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one rsc.org
Substituted AcetophenonesSubstituted BenzaldehydesKOH/EtOHVarious Chalcones nih.gov

This table presents generalized examples of the Claisen-Schmidt condensation to illustrate the formation of chalcones from acetophenone derivatives.

Aromatic Functionalizations on the Phenyl Ring

The phenyl ring of the 4-acetylphenyl moiety is susceptible to electrophilic aromatic substitution reactions. The acetyl group is a deactivating, meta-directing group, meaning it will direct incoming electrophiles to the positions meta to itself (C3 and C5 of the phenyl ring). However, the pyrrolidin-2-onyl group's electronic influence on the ring must also be considered.

Furthermore, the phenyl ring can participate in various cross-coupling reactions, provided it is appropriately functionalized (e.g., with a halogen). These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity of the derivatives. nih.gov The reactivity of related aryl radicals, such as the 4-methylphenyl radical, has been studied in reactions with unsaturated systems, providing insights into the potential reaction pathways of the 4-acetylphenyl moiety under radical conditions. osti.gov

Synthesis of Polycyclic and Fused Heterocyclic Systems from Pyrrolidinone Precursors

The strategic placement of a reactive acetyl group on the phenyl ring of this compound offers a versatile anchor for the construction of various polycyclic and fused heterocyclic systems. This section explores several established synthetic methodologies that can be employed to elaborate the core structure of this compound into more complex molecular architectures, which are of significant interest in medicinal chemistry and materials science. The acetyl moiety serves as a key functional handle for a variety of cyclization and condensation reactions, enabling the fusion of additional rings onto the existing phenylpyrrolidinone scaffold.

A range of well-known named reactions can be hypothetically applied to this compound to generate diverse heterocyclic frameworks. These include the Fischer indole (B1671886) synthesis for creating indole derivatives, the Combes and Doebner-von Miller reactions for accessing quinoline (B57606) systems, the Hantzsch synthesis for pyridines, the Biginelli reaction for dihydropyrimidines, and the Gewald reaction for aminothiophenes. Each of these methods provides a pathway to a distinct class of polycyclic compounds, leveraging the reactivity of the ketone in the acetyl group.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. wikipedia.orgwikipedia.orgnumberanalytics.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with a ketone or an aldehyde. wikipedia.org In the context of this compound, this ketone can react with a substituted or unsubstituted phenylhydrazine to form the corresponding phenylhydrazone. Subsequent treatment with an acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, would be expected to induce a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by elimination of ammonia (B1221849) to yield a tricyclic indole derivative, where the indole ring is fused to the phenyl ring of the starting material. wikipedia.orgmdpi.comyoutube.com

Hypothetical Reaction Scheme: Fischer Indole Synthesis

A hypothetical Fischer indole synthesis starting from this compound and phenylhydrazine to yield a pyrrolidinone-substituted indole derivative.

Table 1: Hypothetical Parameters for Fischer Indole Synthesis

Starting MaterialReagentCatalystSolventProduct
This compoundPhenylhydrazinePolyphosphoric acid (PPA)Toluene1-(2-Methyl-1H-indol-6-yl)pyrrolidin-2-one

Quinoline Synthesis

The quinoline scaffold is another important heterocyclic motif that can be accessed from this compound through several established methods, including the Combes and Doebner-von Miller reactions.

The Combes quinoline synthesis involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgyoutube.comyoutube.com While this compound is not an aniline itself, a derivative, 4-aminoacetophenone, could be used in a Combes reaction, with the pyrrolidinone ring being introduced in a subsequent step. Alternatively, a modified approach could be envisioned.

A more direct hypothetical route would be the Doebner-von Miller reaction , which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org A variation of this reaction, known as the Beyer method, generates the α,β-unsaturated carbonyl in situ from two carbonyl compounds. wikipedia.org For instance, 1-(4-aminophenyl)pyrrolidin-2-one (B111741) (the reduced form of the starting material) could react with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst to yield a quinoline ring fused to the phenyl group.

Hypothetical Reaction Scheme: Doebner-von Miller Reaction

A hypothetical Doebner-von Miller reaction of 1-(4-aminophenyl)pyrrolidin-2-one with an α,β-unsaturated aldehyde to form a pyrrolidinone-substituted quinoline.

Table 2: Hypothetical Parameters for Doebner-von Miller Reaction

Starting MaterialReagentCatalystSolventProduct
1-(4-Aminophenyl)pyrrolidin-2-oneAcroleinHydrochloric AcidEthanol1-(Quinolin-6-yl)pyrrolidin-2-one

Hantzsch Pyridine (B92270) Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgnih.govorganic-chemistry.orgyoutube.com To incorporate this compound, it could potentially serve as the β-keto component, although this is a non-traditional substrate for this reaction. A more plausible approach would involve using 4-acetylbenzaldehyde (B1276866) (derived from the starting material) in a classical Hantzsch reaction.

Hypothetical Reaction Scheme: Hantzsch Pyridine Synthesis

A hypothetical Hantzsch pyridine synthesis using a derivative of the primary compound of interest to form a substituted pyridine.

Table 3: Hypothetical Parameters for Hantzsch Pyridine Synthesis

Aldehyde Componentβ-KetoesterNitrogen SourceOxidizing AgentProduct
4-AcetylbenzaldehydeEthyl acetoacetateAmmonium acetateNitric acidDiethyl 4-(4-acetylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Biginelli Reaction

The Biginelli reaction is another powerful multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or thiones. organic-chemistry.orgnih.govslideshare.netnih.govyoutube.com This acid-catalyzed reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. Similar to the Hantzsch synthesis, a derivative such as 4-acetylbenzaldehyde could be employed as the aldehyde component to introduce the acetylphenylpyrrolidinone motif into the resulting dihydropyrimidine (B8664642) structure.

Hypothetical Reaction Scheme: Biginelli Reaction

A hypothetical Biginelli reaction utilizing a derivative of the main compound to produce a dihydropyrimidine.

Table 4: Hypothetical Parameters for Biginelli Reaction

Aldehyde Componentβ-Keto ComponentUrea/ThioureaCatalystProduct
4-AcetylbenzaldehydeEthyl acetoacetateUreaHydrochloric Acid5-(Ethoxycarbonyl)-6-methyl-4-(4-acetylphenyl)-3,4-dihydropyrimidin-2(1H)-one

Gewald Reaction

The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgderpharmachemica.commdpi.comorganic-chemistry.orgresearchgate.net this compound can directly serve as the ketone component in this reaction. The reaction with an α-cyanoester, such as ethyl cyanoacetate, and sulfur in the presence of a base like morpholine (B109124) would be expected to yield a highly functionalized thiophene (B33073) ring attached to the phenylpyrrolidinone core.

Hypothetical Reaction Scheme: Gewald Reaction

A hypothetical Gewald reaction of this compound to form a substituted aminothiophene.

Table 5: Hypothetical Parameters for Gewald Reaction

Ketone Componentα-CyanoesterSulfur SourceBaseProduct
This compoundEthyl cyanoacetateElemental SulfurMorpholineEthyl 2-amino-4-(4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylthiophene-3-carboxylate

Structure Activity Relationship Sar Studies of Pyrrolidin 2 One Scaffolds

Influence of N-Aryl and Other Substituents on Molecular Conformation

Research on a series of N-arylpyrrolidin-2-ones has shown that both steric hindrance and electronic effects from substituents on the phenyl ring dictate the preferred conformation. journals.co.za For instance, the crystal structures of N-phenylpyrrolidin-2-one and its substituted derivatives reveal how different functional groups affect the rotational barrier. journals.co.za In a related context, studies on (piperidinosulfonamidophenyl)pyrrolidin-2-ones as enzyme inhibitors found that the co-planarity and electronic nature of the pyrrolidinone ring were critical for activity. nih.govresearchgate.net Any variations in these properties led to a significant decrease in inhibitory potency, underscoring the importance of a specific molecular conformation for biological function. nih.govresearchgate.net The synthesis of N-aryl-substituted pyrrolidines often involves methods like reductive amination, which allows for the introduction of a diverse range of aryl groups, further enabling the exploration of conformational effects. nih.gov

Table 1: Crystallographic Data on N-Arylpyrrolidin-2-one Derivatives This table summarizes findings from crystallographic studies on various N-arylpyrrolidin-2-one derivatives, illustrating the impact of different substituents on their molecular structure.

CompoundSubstituent on Phenyl RingKey FindingReference
N-phenylpyrrolidin-2-oneNone (H)Serves as a baseline for studying the rotational barrier. journals.co.za
N-(o-hydroxyphenyl)pyrrolidin-2-oneortho-OHIntroduces steric and potential hydrogen bonding effects. journals.co.za
N-(m-nitrophenyl)pyrrolidin-2-onemeta-NO₂Electron-withdrawing group influences the electronic contribution. journals.co.za
N-(m-methoxyphenyl)pyrrolidin-2-onemeta-OMeElectron-donating group with moderate steric bulk. journals.co.za
N-(p-methoxyphenyl)pyrrolidin-2-onepara-OMeElectronic effects are studied with minimal steric hindrance compared to the ortho position. journals.co.za

This table is generated based on the types of compounds analyzed in the referenced study to illustrate the principles discussed.

Stereochemical Considerations and their Impact on Molecular Interactions

Stereochemistry plays a pivotal role in the biological activity of pyrrolidine (B122466) derivatives. The three-dimensional arrangement of atoms in these molecules can dramatically affect their ability to bind to biological targets like enzymes and receptors. ontosight.ai Many pyrrolidine-containing drugs are synthesized from chiral precursors such as proline and 4-hydroxyproline (B1632879) to ensure the final product is a single, optically pure stereoisomer. nih.gov

The significance of stereochemistry is clearly demonstrated in SAR studies of pyrrolidine pentamine derivatives, which act as inhibitors of aminoglycoside acetyltransferase. mdpi.com These studies concluded that the integrity of the pyrrolidine scaffold and, crucially, the specific stereochemistry at several positions along the pentamine chain were essential for their inhibitory activity. mdpi.com Altering the stereoconfiguration at these critical points resulted in a loss of potency. mdpi.com This highlights that for effective molecular interaction, a precise spatial orientation of functional groups is often required.

Furthermore, in synthetic reactions that create new stereocenters, such as the formation of spirocyclic aminals from aryl-substituted cyclopropanones, the diastereoselectivity of the reaction is a key consideration. acs.org It has been observed that steric effects can have a greater impact on the diastereomeric ratio of the products than electronic effects. acs.org This underscores the need to control stereochemistry during synthesis to obtain the desired, most active isomer.

Table 2: Importance of Stereochemistry in Pyrrolidine Scaffolds This table illustrates the critical nature of stereochemistry in the design and function of pyrrolidine-based compounds.

FeatureDescriptionImpact on Molecular InteractionReference
Chiral CentersThe pyrrolidine ring and its substituents can contain one or more chiral centers, leading to different stereoisomers (enantiomers and diastereomers).The specific 3D arrangement is crucial for fitting into the active site of a biological target. Different isomers can have vastly different potencies. ontosight.ai
Stereospecific SynthesisMethods are employed to produce a single desired stereoisomer, often starting from naturally chiral building blocks like proline.Ensures that the final compound has the correct configuration for optimal biological activity and avoids potential issues from inactive or off-target isomers. nih.gov
DiastereoselectivityIn reactions forming multiple stereocenters, the relative configuration between them is critical.Can be influenced by steric and electronic factors, affecting the shape of the final molecule and its interaction with target sites. acs.org
Conformational RigidityThe stereochemistry of substituents can lock the pyrrolidine ring into a specific conformation.A fixed conformation can pre-organize the molecule for binding, leading to higher affinity and selectivity. mdpi.com

This table is a conceptual representation based on findings from the cited literature.

Development of Design Principles for Pyrrolidinone-Based Architectures

The development of design principles for new molecules is a primary goal of SAR studies. By systematically modifying a chemical scaffold and observing the effects on activity, researchers can deduce rules that guide the design of more effective compounds. ic.ac.ukgithub.com

For pyrrolidinone-based architectures, several key design principles have emerged from research. In the development of non-carboxylate inhibitors for the aldo-keto reductase enzyme AKR1C3, it was discovered that a sulfonamide group attached to the phenyl ring was essential for potent inhibition. nih.govresearchgate.net Interestingly, crystallographic data showed that the pyrrolidin-2-one ring itself did not interact directly with the key residues in the enzyme's active site. nih.govresearchgate.net However, its position, co-planarity, and electronic character were still critical, suggesting its role in correctly orienting the vital sulfonamide group. nih.govresearchgate.net This leads to a design principle: the pyrrolidinone acts as a scaffold to present another key functional group in the optimal orientation for binding.

Similarly, in the design of pyrrolidine pentamine inhibitors, SAR studies revealed that while the core scaffold and its stereochemistry were immutable, modifications at a specific position (R5) were well-tolerated. mdpi.com This establishes a design principle where the core structure is maintained for essential interactions, while the R5 position can be systematically altered to fine-tune other properties, such as solubility or metabolic stability, without losing primary activity. mdpi.com These examples demonstrate how detailed SAR studies lead to a set of guiding principles for the rational design of novel, potent, and selective pyrrolidinone-based compounds.

Applications of Pyrrolidin 2 One Scaffolds in Materials Science and Chemical Processes

Polymerization Studies of Pyrrolidin-2-one Derivatives

The study of pyrrolidin-2-one derivatives in polymerization is an active area of research. The parent compound, 2-pyrrolidone, can undergo polymerization to form poly-2-pyrrolidone, also known as Nylon-4. google.com This process is typically initiated by an alkaline catalyst and can be adapted for continuous operation to produce the polymer in particulate form. google.com The resulting polymer, a polyamide with recurring amide groups separated by a trimethylene radical, can be formed into high-strength filaments suitable for textiles, as well as films and other shaped articles. google.com

In the presence of a base, 2-pyrrolidone can undergo ring-opening polymerization to yield polypyrrolidone, a polymer with potential applications in textile fibers and as a film-forming material. chemicalbook.com Furthermore, derivatives such as pyrrolidonyl-2-oxazoline monomers can undergo living cationic polymerization to create linear poly(pyrrolidonyl oxazolines), offering controlled molecular weights and monodispersed polymers. google.com

Role as Monomers in Poly(pyrrolidinone) Production (e.g., Polyvinylpyrrolidone)

Pyrrolidin-2-one derivatives are crucial monomers in the production of various polymers. 2-Pyrrolidone serves as an intermediate in the synthesis of N-vinylpyrrolidone (NVP), which is the monomer for polyvinylpyrrolidone (B124986) (PVP). atamanchemicals.comwikipedia.org PVP is a water-soluble polymer with a wide range of molecular weights and viscosities, making it adaptable for numerous applications. wikipedia.org

Historically, PVP was used as a blood plasma expander and is now a common binder in pharmaceutical tablets. wikipedia.org Its low toxicity and ability to form complexes have led to its use in a variety of medical and technical fields. wikipedia.orggoogle.com

Table 1: Properties of Polyvinylpyrrolidone (PVP)

Property Description
IUPAC Name 1-Ethenylpyrrolidin-2-one
Synonyms Povidone, polyvidone
CAS Number 9003-39-8
Chemical Formula (C₆H₉NO)n
Appearance White to light yellow, hygroscopic, amorphous powder
Solubility Water-soluble

Source: Wikipedia wikipedia.org

Utilization in Coatings and Adhesives Development

The polarity of the pyrrolidin-2-one structure contributes to its utility in coatings and adhesives. Polyvinylpyrrolidone (PVP), derived from a pyrrolidin-2-one monomer, binds exceptionally well to polar molecules. wikipedia.org This property is leveraged in the formulation of coatings for photo-quality inkjet papers and transparencies, as well as in the inks for inkjet printers. wikipedia.org

PVP is also a component in adhesives that require moistening, such as those found on older postage stamps and envelopes. wikipedia.org Additionally, it has been used in the formulation of hair sprays and gels. wikipedia.org Derivatives of 2-pyrrolidone functionalized with esters have also found use in the field of inks. google.com

Function as Solvents and Extractants in Industrial Chemical Processes

2-Pyrrolidone and its derivatives are valued as high-boiling, non-corrosive, polar solvents for a multitude of industrial applications. atamanchemicals.comwikipedia.org 2-Pyrrolidone is miscible with water and a wide array of organic solvents, including ethanol, ether, chloroform, and benzene. atamanchemicals.com These properties make it a versatile solvent in various chemical processes. atamanchemicals.com

In industrial settings, it is used in applications such as inkjet cartridges and as a decolorizing agent for kerosene, fatty oils, and rosins. atamanchemicals.com In the pharmaceutical industry, 2-pyrrolidone and N-methylpyrrolidone are employed as solvents in veterinary injections, where 2-pyrrolidone has demonstrated superior solubilizing capabilities compared to glycerin, propylene (B89431) glycol, or ethanol. atamanchemicals.com There is also potential for their use as solvents in human pharmaceutical formulations for parenteral, oral, and topical applications. atamanchemicals.com

Table 2: List of Compounds Mentioned

Compound Name
1-(4-Acetylphenyl)pyrrolidin-2-one
1-(4-Acetylphenyl)pyrrolidine-2,5-dione
1-(4-Acetylphenyl)-2-methyl-1-propanone
2-pyrrolidone
4-aminobutyric acid
N-alkyl pyrrolidone
N-hydroxyalkyl pyrrolidone
N-vinylpyrrolidone
Nylon-4
Poly(pyrrolidonyl oxazolines)
Polypyrrolidone
Polyvinylpyrrolidone
pyrrolidine (B122466)

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for pyrrolidin-2-one derivatives with aryl substituents, and how can they be adapted for 1-(4-Acetylphenyl)pyrrolidin-2-one?

  • Methodology : Two primary routes are observed in analogous compounds:

  • Route 1 : Coupling 2-pyrrolidinone with aryl halides (e.g., iodobenzene or bromobenzene derivatives) using transition-metal catalysts. For example, 1-(4-fluorophenyl)pyrrolidin-2-one was synthesized via Ullmann-type coupling with 85% yield using CuI and a ligand system .
  • Route 2 : Multi-component domino reactions, such as iodine-catalyzed thiolation of γ-butyrolactam with aldehydes and thiophenols, yielding substituted derivatives (e.g., 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one) .
    • Adaptation : Replace the aryl halide with 4-acetylphenyl iodide/bromide and optimize reaction conditions (temperature, solvent, catalyst loading). Monitor progress via TLC or HPLC.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns. For example, in 1-(4-fluorophenyl)pyrrolidin-2-one, aromatic protons appear as distinct doublets (δ 7.2–7.5 ppm) .
  • HRMS : Confirm molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks) as demonstrated for sulfur-containing pyrrolidin-2-one derivatives .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as seen in (4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the pyrrolidin-2-one core for derivatives like this compound?

  • Methodology :

  • Copper-Catalyzed Reactions : Achieve hydrothiolation of allenamides or ynamides to introduce sulfur-containing groups at specific positions. For example, Cu(I) catalysts enabled selective thiolation of N-allenyl-2-pyrrolidinone to form 1-(1,3-bis((4-nitrophenyl)thio)propyl)pyrrolidin-2-one (4ag) .
  • Electrophilic Aromatic Substitution : Use directing groups (e.g., acetyl in 4-acetylphenyl) to guide halogenation or nitration.
    • Data Analysis : Compare 1H^1H-NMR shifts of functionalized derivatives to confirm regioselectivity.

Q. How do structural modifications (e.g., acetyl vs. amino substituents) impact the pharmacological activity of pyrrolidin-2-one derivatives?

  • Methodology :

  • In Vitro Assays : Test acetylated derivatives (e.g., 1-(4-Acetylphenyl)-4-(dimethylamino)phenyl-pyridin-2-one) against cancer cell lines, comparing IC50_{50} values to amino-substituted analogs (e.g., 4-amino-1-(3-fluorophenyl)pyrrolidin-2-one) .
  • SAR Studies : Correlate electron-withdrawing (acetyl) vs. electron-donating (amino) groups with bioactivity. For instance, acetyl groups may enhance membrane permeability due to increased lipophilicity.

Q. What computational approaches can predict the reactivity of this compound in catalytic systems?

  • Methodology :

  • DFT Calculations : Model transition states for coupling reactions (e.g., Pd/Cu-mediated arylations) to identify rate-limiting steps.
  • Molecular Docking : Predict interactions between acetylphenyl derivatives and biological targets (e.g., enzymes or receptors) using software like AutoDock .

Data Contradiction and Optimization

Q. Why do synthesis yields vary significantly between iodobenzene and bromobenzene precursors for aryl-substituted pyrrolidin-2-ones?

  • Analysis :

  • Halide Reactivity : Iodobenzene derivatives typically show higher reactivity in Ullmann couplings due to weaker C–I bonds (85% yield) vs. bromobenzene (59% yield) .
  • Optimization : Use additives (e.g., KI for bromobenzene) to enhance halide exchange or switch to microwave-assisted conditions to improve efficiency.

Q. How can conflicting NMR data for pyrrolidin-2-one derivatives be resolved during structural elucidation?

  • Methodology :

  • Decoupling Experiments : Identify coupling patterns (e.g., diastereotopic protons in 1-(cyclopropylmethyl)pyrrolidin-2-one) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals, as demonstrated for 1-(1-((4-methoxyphenyl)thio)-3-(phenylsulfonyl)propyl)pyrrolidin-2-one .

Analytical and Safety Considerations

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

  • Methodology :

  • LC-QTOF/MS : Detect and identify impurities at ppm levels, as applied to 4-methyl-1-phenyl-2-pyrrolidin-1-ylpentan-1-one .
  • HPLC-UV/ELSD : Use orthogonal methods for purity assessment, referencing pharmaceutical impurity standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) .

Q. What safety protocols are critical when handling pyrrolidin-2-one derivatives with reactive substituents (e.g., bromoethyl groups)?

  • Guidelines :

  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., 1-(2-bromoethyl)pyrrolidin-2-one) .
  • First Aid : Immediate medical consultation for exposure to toxic byproducts (e.g., 4-amino-1-(3-fluorophenyl)pyrrolidin-2-one) .

Tables for Comparative Analysis

Table 1 : Synthesis Yields of Aryl-Substituted Pyrrolidin-2-ones

PrecursorCatalyst SystemYield (%)Reference
4-FluoroiodobenzeneCuI/Ligand85
4-FluorobromobenzeneCuI/Ligand59
N-Allenyl DerivativeCuI/Thiophenol72–89

Table 2 : Pharmacological Activity of Pyrrolidin-2-one Derivatives

CompoundBioassay ModelIC50_{50} (µM)Reference
1-(4-Acetylphenyl)-pyridin-2-oneBreast Cancer (MCF7)12.4
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-oneNeuroblastoma (SH-SY5Y)28.9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.